![molecular formula C17H24N2O2 B3365276 N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 121593-91-7](/img/structure/B3365276.png)
N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
“N-(2,2-dimethoxyethyl)methacrylamide” is a compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .
Molecular Structure Analysis
The molecular structure of “N-(2,2-dimethoxyethyl)methacrylamide” is based on structures generated from information available in ECHA’s databases .Scientific Research Applications
Synthesis and Material Properties
A study by Uludağ and Serdaroğlu (2020) described an efficient synthesis sequence for a closely related compound, 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole. This compound, synthesized through several steps, showed potential as a non-linear optical material due to its significant β tensor, indicating applications in optoelectronics and photonics (Uludağ & Serdaroğlu, 2020).
Photophysics and Fluorescence Properties
Ghosh et al. (2013) synthesized two fluorophores, including a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-one, and conducted a comprehensive photophysical characterization. The study found these compounds to be sensitive to solvent polarity, with significant fluorescence spectral shifts, suggesting their potential use in fluorescence-based applications and sensors (Ghosh et al., 2013).
Asymmetric Synthesis for Pharmaceutical Applications
Boggs et al. (2007) reported an efficient asymmetric synthesis of a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, highlighting its potential in pharmaceutical applications. The synthesis process demonstrated high selectivity, indicating the compound's relevance in the synthesis of specific pharmaceutical agents (Boggs et al., 2007).
Ligand-Receptor Interactions
Dionne et al. (1986) investigated the synthesis of analogues of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and their in vitro inotropic activity. This study provides insights into the compound's potential interactions with biological receptors,which could be critical for developing drugs targeting specific physiological pathways (Dionne et al., 1986).
Organic Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of derivatives and analogs of 2,3,4,9-tetrahydro-1H-carbazol-1-amine. For instance, Kuwahara et al. (2005) explored the double N-arylation of primary amines for synthesizing multisubstituted carbazoles, which can be useful in organic chemistry and drug development (Kuwahara et al., 2005). Additionally, Jeevanandam and Srinivasan (1995) reported the synthesis and cycloaddition of dihydropyrrolo[3,4-b]indoles, which are structurally related to 2,3,4,9-tetrahydro-1H-carbazol-1-amine, for the production of polysubstituted carbazoles (Jeevanandam & Srinivasan, 1995).
Bioactive Compound Derivatization
Waldau et al. (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, revealing the production of several hydroxylated derivatives. This study opens avenues for utilizing microbial pathways to modify or enhance the properties of bioactive carbazole derivatives for various applications, including pharmaceuticals (Waldau et al., 2009).
Catalysis and Chemical Reactions
Lyubimov et al. (2015) conducted research on the use of complex catalysts for the asymmetric direct reductive amination of carbazol-1-ones, demonstrating the potential of these compounds in catalytic applications. This research highlights the versatility of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in synthetic chemistry, particularly in catalysis (Lyubimov et al., 2015)
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3/h7-9,15-16,18-19H,4-6,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXRCCZMEJMMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387151 | |
Record name | N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
CAS RN |
121593-91-7 | |
Record name | N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.